Product packaging for [1-(Fluoromethyl)cyclobutyl]methanol(Cat. No.:CAS No. 1785080-70-7)

[1-(Fluoromethyl)cyclobutyl]methanol

Cat. No.: B2594356
CAS No.: 1785080-70-7
M. Wt: 118.151
InChI Key: XPSSLCKRFDOFFL-UHFFFAOYSA-N
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Description

Contextualization of Fluorinated Small Molecules in Chemical Research

The strategic incorporation of fluorine into small organic molecules has become a cornerstone of modern chemical research, particularly in the development of pharmaceuticals and advanced materials. The carbon-fluorine bond is the strongest single bond in organic chemistry, a property that imparts exceptional thermal and chemical stability to fluorinated compounds. wikipedia.orgalfa-chemistry.com This stability is highly desirable in drug design, as it can protect a molecule from metabolic degradation, thereby enhancing its bioavailability and duration of action.

Fluorine's high electronegativity profoundly influences a molecule's electronic properties, affecting its acidity, basicity, and dipole moment. These modifications can lead to stronger binding interactions with biological targets. Furthermore, replacing hydrogen with fluorine can alter a molecule's conformation and lipophilicity, which are critical parameters for its absorption, distribution, metabolism, and excretion (ADME) profile. It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine, a testament to the transformative impact of this element. alfa-chemistry.com

Table 1: Effects of Fluorine Incorporation in Organic Molecules

Property AffectedConsequence of Fluorination
Metabolic Stability Increased due to the strength of the C-F bond, blocking sites of oxidative metabolism.
Binding Affinity Can be enhanced through favorable electrostatic and polar interactions with target proteins.
Lipophilicity Generally increased, which can improve membrane permeability.
Acidity/Basicity (pKa) Can be significantly altered, affecting a molecule's charge state and solubility at physiological pH.
Conformation Can induce specific molecular shapes due to steric and electronic effects.

Significance of Cyclobutyl Ring Systems in Synthetic Design

Small carbocyclic rings, particularly cyclobutanes, are increasingly valuable motifs in synthetic and medicinal chemistry. nih.govnih.gov The cyclobutane (B1203170) ring is a strained, non-planar, three-dimensional structure that offers a level of conformational rigidity not found in acyclic or larger ring systems. ru.nl This rigidity can be advantageous in drug design by locking a molecule into a bioactive conformation, which can lead to improved potency and selectivity for its intended biological target. pharmablock.com

The introduction of a cyclobutane moiety serves as a strategy to increase the fraction of sp³-hybridized carbons in a molecule, a concept often referred to as "escaping from flatland." This increased three-dimensionality is a desirable trait in drug candidates as it can lead to improved physicochemical properties, including solubility and reduced off-target toxicity. Cyclobutane rings have been successfully employed to replace other groups, such as alkenes, to prevent unwanted cis/trans isomerization, and to act as metabolically stable scaffolds that can fill hydrophobic pockets in enzymes or receptors. ru.nllifechemicals.com

Overview of Methanol (B129727) Derivatives in Chemical Transformations

The primary alcohol, or methanol derivative (-CH₂OH), is one of the most fundamental and versatile functional groups in organic chemistry. msu.edu The hydroxyl (-OH) group is highly polarized, making the oxygen atom nucleophilic and the hydrogen atom weakly acidic. This dual reactivity allows alcohols to participate in a vast array of chemical transformations. britannica.com

Primary alcohols can be readily oxidized to form aldehydes or, under more vigorous conditions, carboxylic acids. britannica.comlibretexts.org These transformations open gateways to other important functional groups. The hydroxyl group can also be converted into a good leaving group, facilitating nucleophilic substitution reactions to introduce halides, amines, and other functionalities. libretexts.orgcsueastbay.edu Furthermore, alcohols undergo esterification with carboxylic acids to form esters, a common linkage in both biological molecules and synthetic materials. libretexts.org This synthetic flexibility makes the primary alcohol moiety an invaluable handle for elaborating a core molecular structure into a diverse library of analogs for further study.

Table 2: Key Reactions of Primary Alcohols

Reaction TypeReagentsProduct Functional Group
Oxidation (Partial) PCC, Swern OxidationAldehyde
Oxidation (Full) H₂CrO₄, KMnO₄Carboxylic Acid
Substitution HBr, SOCl₂Alkyl Halide
Esterification Carboxylic Acid (acid catalyst)Ester
Dehydration H₂SO₄, heatAlkene

Rationale for Focused Academic Inquiry into [1-(Fluoromethyl)cyclobutyl]methanol

The academic and industrial interest in this compound stems from the strategic combination of the three aforementioned structural motifs. This molecule is a prototypical "building block" that offers a unique constellation of properties and synthetic potential.

The rationale for its investigation can be summarized as follows:

Bioisosteric Replacement and Analogue Synthesis: The fluoromethyl group serves as a metabolically stable bioisostere for a hydroxyl or methyl group, while the cyclobutyl ring provides a rigid, three-dimensional scaffold. The primary alcohol acts as a key attachment point for further chemical modification. This allows chemists to synthesize novel analogs of existing bioactive compounds, systematically probing how changes in metabolic stability, conformation, and functionality impact biological activity.

Exploration of Chemical Space: The compound provides a starting point to explore a unique region of chemical space. The combination of a strained ring and a highly electronegative group presents interesting synthetic challenges and opportunities. Research into its synthesis and reactivity expands the toolkit available to organic chemists for constructing complex molecules. researchgate.net

Development of Novel Therapeutics and Materials: The inherent properties of the molecule—metabolic stability from the fluoromethyl group, conformational rigidity from the cyclobutyl ring, and the reactive potential of the alcohol—make it an attractive scaffold for the development of new drugs and functional materials. alfa-chemistry.comlifechemicals.com For instance, derivatives could be explored as enzyme inhibitors, central nervous system agents, or as monomers for specialty polymers.

While specific research dedicated solely to this compound is still emerging, its structure represents a logical and promising target for synthesis and application based on well-established principles of medicinal and synthetic chemistry. Its analogs, such as the difluoro- and trifluoromethyl- versions, are already being investigated for potential antimicrobial and anticancer applications, highlighting the potential of this molecular framework.

Table 3: Physicochemical Properties of this compound and Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound 1785080-70-7C₆H₁₁FO118.15
[1-(Difluoromethyl)cyclobutyl]methanol 1780499-30-0C₆H₁₀F₂O136.14
[1-(Trifluoromethyl)cyclobutyl]methanol 371917-16-7C₆H₉F₃O154.13

Data sourced from chemical supplier databases and public chemical registries. chemsrc.combiosynth.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11FO B2594356 [1-(Fluoromethyl)cyclobutyl]methanol CAS No. 1785080-70-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(fluoromethyl)cyclobutyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO/c7-4-6(5-8)2-1-3-6/h8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSSLCKRFDOFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CO)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Methodologies for the Synthesis of 1 Fluoromethyl Cyclobutyl Methanol

Retrosynthetic Analysis of the [1-(Fluoromethyl)cyclobutyl]methanol Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic pathways.

Disconnection Approaches for the Fluoromethyl Moiety

The carbon-fluorine bond is a key feature of the target molecule. A primary disconnection strategy involves breaking the C-F bond, which points to a late-stage fluorination reaction. This approach is often favored as it allows for the introduction of the fluorine atom onto a more complex, pre-assembled carbon skeleton. The precursor, or "synthon," for this disconnection would be a hydroxymethylcyclobutyl cation or a related species that can react with a fluoride (B91410) ion source.

Alternatively, a disconnection of the C-C bond between the cyclobutane (B1203170) ring and the fluoromethyl group can be considered. This would involve the reaction of a cyclobutyl electrophile with a fluoromethyl nucleophile (or vice versa). However, the generation and use of fluoromethyl organometallic reagents can be challenging.

Strategies for Constructing the Cyclobutyl Ring System

The construction of the four-membered cyclobutane ring is a significant synthetic hurdle due to the inherent ring strain. researchgate.net Common strategies for forming cyclobutane rings include:

[2+2] Cycloadditions: Photochemical or thermal [2+2] cycloadditions between two alkene units are a direct method for forming a cyclobutane ring.

Ring Expansion/Contraction: The expansion of a cyclopropylmethyl system or the contraction of a cyclopentyl ring can also yield a cyclobutane core.

Intramolecular Cyclization: The cyclization of a 1,4-dihaloalkane or a related substrate with a suitable reagent can form the cyclobutane ring.

In the context of this compound, a practical approach is to start with a commercially available cyclobutane derivative that already possesses some of the required functionality, thereby bypassing the need to construct the ring from acyclic precursors.

Pathways for Introducing the Methanol (B129727) Functional Group

The primary alcohol (methanol) functionality can be introduced through several standard organic transformations. A common retrosynthetic disconnection is the C-O bond of the alcohol, leading back to a corresponding alkyl halide or sulfonate ester, which can then be displaced by a hydroxide (B78521) equivalent.

More commonly, the methanol group is considered a reduction product of a carboxylic acid or an ester. This functional group interconversion (FGI) is a reliable and high-yielding strategy. Therefore, a key precursor in the synthesis of this compound would be a 1-(fluoromethyl)cyclobutanecarboxylic acid or its ester derivative.

Seminal Synthetic Routes to this compound and its Precursors

While a direct, one-pot synthesis of this compound is not prominently described in the literature, a multi-step synthesis starting from a functionalized cyclobutane precursor has been developed for related compounds. nbuv.gov.ua This route provides a clear blueprint for accessing the target molecule.

Fluorination Methodologies for Alkyl and Cycloalkyl Substrates

The introduction of fluorine into an organic molecule can be achieved through various methods, broadly categorized as electrophilic, nucleophilic, and radical fluorination. For the synthesis of this compound, nucleophilic fluorination is a particularly relevant and effective strategy.

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion. This is a common and powerful method for forming C-F bonds. A typical precursor for this reaction is an alcohol, which can be converted into a good leaving group such as a tosylate, mesylate, or triflate.

A key example of this approach is the synthesis of precursors to 1-(fluoromethyl)cyclobutanamine and 1-(fluoromethyl)cyclobutanecarboxylic acid, which shares a common intermediate with the synthesis of this compound. nbuv.gov.ua The synthesis commences with the readily available ethyl 1-(hydroxymethyl)cyclobutanecarboxylate.

The hydroxyl group of this starting material is first converted to a mesylate by treatment with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (Et3N). The resulting mesylate is a potent electrophile, primed for nucleophilic attack.

The crucial fluorination step is then carried out using a source of nucleophilic fluoride. Tetramethylammonium fluoride (TMAF) has been shown to be an effective reagent for this transformation. The fluoride ion displaces the mesylate group in an SN2 reaction to yield ethyl 1-(fluoromethyl)cyclobutanecarboxylate.

Finally, to obtain the target molecule, this compound, the ester group of ethyl 1-(fluoromethyl)cyclobutanecarboxylate would be reduced. This can be readily achieved using a reducing agent such as lithium aluminum hydride (LiAlH4).

Table 1: Key Reagents and Conditions for the Synthesis of a this compound Precursor nbuv.gov.ua

StepReactantReagentsSolventKey Transformation
1 Ethyl 1-(hydroxymethyl)cyclobutanecarboxylateMsCl, Et3NCH2Cl2Mesylation of the primary alcohol
2 Ethyl 1-(mesyloxymethyl)cyclobutanecarboxylateTMAFTolueneNucleophilic Fluorination
3 Ethyl 1-(fluoromethyl)cyclobutanecarboxylateLiAlH4THFReduction of the ester to an alcohol
Electrophilic Fluorination Methodologies

Electrophilic fluorination is a common strategy for the introduction of fluorine into organic molecules. This approach involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source. Reagents such as Selectfluor® are widely used for this purpose and can effectively fluorinate a range of substrates. cas.cnresearchgate.net

In the context of synthesizing this compound, an electrophilic fluorination approach could be envisioned to occur on a pre-formed cyclobutane precursor. For instance, a cyclobutane derivative with an enolate or a similar nucleophilic carbon could react with an electrophilic fluorinating agent. The mechanism of electrophilic fluorination with reagents like Selectfluor is thought to proceed through either an SN2 or a single-electron transfer (SET) pathway, depending on the substrate and reaction conditions. wikipedia.orgacs.org

A potential synthetic route could involve the fluorination of a stabilized carbanion adjacent to an activating group on the cyclobutane ring. The choice of the specific precursor and reaction conditions is crucial to ensure regioselectivity and avoid unwanted side reactions.

Reaction Step Reagents and Conditions Product Yield Reference
Electrophilic FluorinationSubstrate with nucleophilic carbon, Selectfluor®, solvent (e.g., acetonitrile)Fluorinated cyclobutane derivativeVaries cas.cnresearchgate.net
Radical Fluorination Pathways

Radical fluorination offers an alternative method for the formation of carbon-fluorine bonds, particularly for substrates that are not amenable to electrophilic or nucleophilic fluorination. nih.govnih.gov This methodology typically involves the generation of a carbon-centered radical, which then reacts with a fluorine atom source.

For the synthesis of this compound, a radical deoxyfluorination of a tertiary alcohol precursor could be a viable strategy. nih.govnih.gov This approach often involves the conversion of the alcohol to a reactive intermediate, such as an oxalate (B1200264) ester, which can then undergo single-electron oxidation to generate a carbon radical. This radical can then be trapped by a fluorine source, such as Selectfluor®, to yield the fluorinated product. Light-mediated, catalyst-free methods have been developed for the radical deoxyfluorination of tertiary alcohols, offering a mild and broadly applicable route to tertiary alkyl fluorides. nih.govnih.gov

Reaction Step Reagents and Conditions Product Yield Reference
Radical DeoxyfluorinationTertiary alcohol precursor, oxalyl chloride, Cs2CO3, Selectfluor®, solvent (e.g., MeCN), light irradiationFluorinated cyclobutane derivativeVaries nih.govnih.gov

Cyclobutane Ring Formation Strategies

The construction of the cyclobutane ring is a key challenge in the synthesis of the target molecule due to the inherent ring strain of the four-membered ring. nih.govbyjus.com

[2+2] cycloaddition reactions are a powerful and widely used method for the synthesis of cyclobutane rings. ru.nlrsc.orgnih.gov This reaction involves the union of two unsaturated components, such as two alkenes or an alkene and an allene (B1206475), to form a four-membered ring. ru.nlrsc.org

In the context of synthesizing this compound, a [2+2] cycloaddition could be employed to construct a cyclobutane precursor with the necessary functional groups or handles for their subsequent introduction. For example, the cycloaddition of an allene with a vinyl ether could yield a cyclobutane with a protected hydroxyl group. ru.nl The regioselectivity and stereoselectivity of the cycloaddition are important considerations and can often be controlled by the choice of substrates, catalysts, and reaction conditions.

Reaction Step Reactants Conditions Product Yield Reference
[2+2] CycloadditionAllene and alkene (e.g., vinyl ether)Thermal, photochemical, or catalyst-mediatedSubstituted cyclobutaneVaries ru.nlrsc.org

Ring contraction and expansion reactions provide alternative routes to cyclobutane derivatives from more readily available starting materials.

A notable ring contraction strategy involves the conversion of substituted pyrrolidines to cyclobutanes. nih.govntu.ac.uknih.govchemistryviews.orgacs.org This method can be stereospecific, allowing for the synthesis of enantiomerically enriched cyclobutanes from chiral pyrrolidine (B122466) precursors. The reaction is often mediated by the formation of an iodonitrene species, which reacts with the pyrrolidine to form a reactive 1,1-diazene. Subsequent nitrogen extrusion generates a 1,4-biradical that undergoes cyclization to the cyclobutane product. nih.govntu.ac.uknih.govchemistryviews.orgacs.org

Reaction Step Starting Material Reagents and Conditions Product Yield Reference
Ring ContractionSubstituted pyrrolidineHydroxy(tosyloxy)iodobenzene (HTIB), ammonium (B1175870) carbamate, 2,2,2-trifluoroethanol, 80 °CSubstituted cyclobutane42-88% nih.govchemistryviews.org

Conversely, ring expansion of cyclopropylcarbinyl systems can also lead to the formation of cyclobutanes. This strategy has been employed in the synthesis of various cyclobutane-containing natural products.

Intramolecular ring closure reactions of suitably functionalized acyclic precursors can also be used to construct the cyclobutane ring. For example, a 4-exo-trig cyclization of a radical or a carbocation intermediate can lead to the formation of a four-membered ring. While this is a plausible strategy, other methods such as [2+2] cycloadditions are often more commonly employed for the synthesis of simple cyclobutane systems.

Introduction of the Hydroxymethyl Group

The hydroxymethyl group can be introduced at various stages of the synthesis, either by starting with a precursor that already contains this functionality or by introducing it onto a pre-formed cyclobutane ring.

A direct and efficient approach is to start with a commercially available or readily synthesized cyclobutane derivative that already possesses a hydroxymethyl group. For instance, a synthetic route to 1-(fluoromethyl)cyclobutanecarboxylic acid has been reported starting from ethyl 1-(hydroxymethyl)cyclobutanecarboxylate. nbuv.gov.ua This starting material contains both the cyclobutane core and the hydroxymethyl group. The synthesis of the target alcohol, this compound, could then be achieved by the reduction of the corresponding carboxylic acid or ester. byjus.commasterorganicchemistry.comambeed.comlibretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH4) are effective for the reduction of carboxylic acids and their derivatives to primary alcohols. byjus.commasterorganicchemistry.comambeed.comlibretexts.org

Alternatively, the hydroxymethyl group can be introduced onto a fluorinated cyclobutane precursor. One common method for the conversion of an alkene to an alcohol is the hydroboration-oxidation reaction. wikipedia.orgdoubtnut.comlibretexts.orgkhanacademy.orgyoutube.com If a 1-(fluoromethyl)methylenecyclobutane precursor could be synthesized, its hydroboration-oxidation would yield the desired this compound. This reaction typically proceeds with anti-Markovnikov regioselectivity, placing the hydroxyl group on the less substituted carbon of the double bond. wikipedia.orgdoubtnut.comlibretexts.orgkhanacademy.orgyoutube.com

Reaction Step Starting Material Reagents and Conditions Product Yield Reference
Reduction of Carboxylic Acid1-(Fluoromethyl)cyclobutanecarboxylic acid1. LiAlH4, THF 2. H3O+ workupThis compoundHigh byjus.commasterorganicchemistry.comambeed.comlibretexts.org
Hydroboration-Oxidation1-(Fluoromethyl)methylenecyclobutane1. BH3·THF 2. H2O2, NaOHThis compoundVaries wikipedia.orgdoubtnut.comlibretexts.orgkhanacademy.orgyoutube.com
Reduction of Carboxylic Acid Derivatives

A primary and reliable route to this compound involves the reduction of corresponding carboxylic acid derivatives, such as esters or the carboxylic acid itself. This method leverages the accessibility of precursors like 1-(fluoromethyl)cyclobutanecarboxylic acid.

The synthesis of the carboxylic acid precursor has been developed, allowing for its production in multigram quantities. nuph.edu.uanuph.edu.ua The process can commence from ethyl 1-(hydroxymethyl)cyclobutanecarboxylate, which undergoes fluorination followed by alkaline hydrolysis of the ester to yield 1-(fluoromethyl)cyclobutanecarboxylic acid. nuph.edu.uanuph.edu.ua

Once the carboxylic acid or its ester derivative is obtained, a standard reduction protocol can be employed. Potent reducing agents are required to convert the carboxylic acid or ester functional group to a primary alcohol.

Detailed Research Findings:

The reduction is typically accomplished using metal hydrides. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, capable of reducing both esters and carboxylic acids with high efficiency. The reaction is generally performed in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). An alternative reagent is borane (B79455) (BH₃), often used as a THF complex (BH₃·THF), which selectively reduces carboxylic acids in the presence of many other functional groups.

The general reaction scheme is as follows:

Scheme 1: Reduction of 1-(Fluoromethyl)cyclobutanecarboxylic Acid or its Ethyl Ester

(Image is illustrative and not from a direct source)

A typical laboratory procedure would involve the slow addition of the carboxylic acid or ester to a cooled solution of the reducing agent in THF. After the reaction is complete, a careful aqueous workup is necessary to quench the excess hydride reagent and protonate the resulting alkoxide to yield the final alcohol product, this compound.

Grignard or Organolithium Additions followed by Reduction

Organometallic reagents, such as Grignard and organolithium reagents, are powerful nucleophiles widely used in organic synthesis to form new carbon-carbon bonds. wikipedia.orglibretexts.org Their addition to carbonyl compounds is a fundamental method for producing alcohols. libretexts.orgmasterorganicchemistry.com This strategy can be adapted for the synthesis of this compound.

Two plausible pathways utilizing this methodology include:

Addition of a C1 synthon to a cyclobutyl ketone: This route is not typically followed by a reduction step, as the addition itself yields the alcohol. The reaction would involve the addition of a methyl Grignard (CH₃MgBr) or methyllithium (B1224462) (CH₃Li) reagent to 1-(fluoromethyl)cyclobutanecarbaldehyde. The aldehyde precursor can be synthesized via oxidation of the target alcohol, for instance, through a Swern oxidation as mentioned in related syntheses. nuph.edu.ua

Addition of a fluoromethylcyclobutyl organometallic to formaldehyde (B43269): This approach involves preparing a Grignard or organolithium reagent from a 1-(fluoromethyl)cyclobutyl halide. This organometallic species would then react with formaldehyde, a one-carbon electrophile, to generate the primary alcohol this compound after an acidic workup.

Detailed Research Findings:

The reaction of organolithium reagents with aldehydes proceeds via nucleophilic addition to the carbonyl carbon. masterorganicchemistry.com This forms a lithium alkoxide intermediate, which is subsequently protonated during an aqueous workup to give the alcohol. masterorganicchemistry.com

Scheme 2: Hypothetical Synthesis via Organolithium Addition to Formaldehyde

(Image is illustrative and not from a direct source)

The primary challenge in this approach lies in the preparation and stability of the 1-(fluoromethyl)cyclobutyl organometallic reagent. The presence of the C-F bond can sometimes complicate the formation and reactivity of such reagents. However, the high nucleophilicity of organolithium and Grignard reagents makes them highly effective for C-C bond formation with carbonyls. libretexts.org

Stereochemical Control in the Synthesis of Chiral Derivatives of this compound

Introducing stereocenters into the cyclobutane ring with high control is a significant challenge in synthetic chemistry. For derivatives of this compound, controlling stereochemistry is crucial for applications where specific isomers are required.

Enantioselective Synthetic Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is often achieved using chiral catalysts or auxiliaries that can differentiate between the two enantiotopic faces of a prochiral substrate.

Detailed Research Findings:

While specific enantioselective methods for this compound are not extensively detailed, general strategies for creating chiral fluorinated cyclobutanes are applicable. A notable approach is the rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes. researchgate.net This method provides access to chiral gem-difluorinated α-boryl cyclobutanes with excellent regio- and enantioselectivity. researchgate.net These borylated intermediates are versatile building blocks that can be further functionalized to a wide range of enantioenriched fluorinated cyclobutane derivatives. researchgate.net

The success of this transformation relies on a rhodium catalyst paired with a chiral ligand. The choice of ligand is critical for achieving high enantiomeric excess (ee).

Table 1: Selected Results from Rh-Catalyzed Asymmetric Hydroboration of gem-Difluorinated Cyclobutenes. Data adapted from reference researchgate.net.

Other strategies include the use of chiral organocatalysts in cascade reactions to construct substituted cyclobutane rings with high enantioselectivity. nih.gov

Diastereoselective Methodologies

Diastereoselective reactions are employed when a molecule has multiple stereocenters, aiming to control the relative configuration between them.

Detailed Research Findings:

For the synthesis of substituted cyclobutanes, diastereoselectivity can be achieved through various methods. One powerful technique is the [2+2] photocycloaddition reaction. This method has been used for the diastereoselective synthesis of trifluoromethylated cyclobutane derivatives. researchgate.net The stereochemical outcome of the cycloaddition can often be predicted based on the geometry of the starting alkenes and the reaction conditions.

Another relevant strategy is the Michael addition onto cyclobutenes. This approach has been utilized for the diastereoselective synthesis of thio-substituted and N-heterocycle-substituted cyclobutanes, often achieving high diastereomeric ratios (>95:5 dr). rsc.orgresearchgate.net The addition of a nucleophile to the cyclobutene (B1205218) ring is directed by steric and electronic factors, leading to the preferential formation of one diastereomer. By choosing appropriate substrates and catalysts, it is possible to control the facial selectivity of the attack on the double bond.

Optimization and Scale-Up Considerations for this compound Production

Transitioning a synthetic route from a laboratory scale to larger-scale production requires careful optimization of reaction conditions to ensure safety, efficiency, cost-effectiveness, and high product quality.

Reaction Condition Optimization for Enhanced Yield and Selectivity

The goal of reaction optimization is to find a set of conditions that maximizes the yield of the desired product while minimizing byproducts, reaction time, and cost.

Detailed Research Findings:

Key parameters that are typically screened during optimization include the choice of reagents, catalysts, solvents, reaction temperature, and concentration. For the synthesis of this compound via the reduction of its corresponding carboxylic acid ester, several factors could be optimized.

For example, while LiAlH₄ is highly effective, it is also pyrophoric and expensive, which can be problematic on a large scale. An optimization study might compare other reducing agents, such as NaBH₄ with additives or catalytic hydrogenation, to find a safer and more economical alternative. Solvent choice can impact reaction rates and solubility, while temperature affects reaction kinetics and selectivity. Lowering the temperature can sometimes suppress side reactions, leading to higher purity of the crude product.

The following table provides a hypothetical example of an optimization study for the reduction of ethyl 1-(fluoromethyl)cyclobutanecarboxylate.

Table 2: Hypothetical Optimization of the Reduction Step to Synthesize this compound.

For scale-up, protocols that allow for multigram synthesis are particularly valuable. The reported synthesis of 1-(fluoromethyl)cyclobutanecarboxylic acid derivatives in quantities up to 97 g demonstrates the scalability of the initial steps of this synthetic sequence. nuph.edu.uanuph.edu.ua

Purification Techniques for Chemical Intermediates and the Target Compound

A prevalent method for the purification of fluorinated organic compounds is column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase. For intermediates in the synthesis of this compound and the final product itself, flash column chromatography is often the method of choice due to its speed and efficiency. The selection of the eluent system is crucial for achieving optimal separation. A mixture of a non-polar solvent, such as hexanes or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or tert-butyl methyl ether (t-BuOMe), is frequently used. The ratio of these solvents is carefully adjusted to control the elution of the desired compound while retaining impurities on the column. For instance, in the purification of related trifluoromethyl-containing cyclobutane building blocks, a gradient of hexanes and t-BuOMe on a silica gel column has been effectively utilized. bioorganica.com.ua

In cases where the target compound or its intermediates are volatile and thermally stable, distillation under reduced pressure can be an effective purification method. This technique is particularly useful for removing non-volatile impurities or for separating compounds with sufficiently different boiling points. The application of a vacuum lowers the boiling point of the compound, which is advantageous for substances that might decompose at higher temperatures. For example, certain difluoro- and trifluoromethyl-cyclobutane derivatives have been successfully purified by distillation under reduced pressure. bioorganica.com.ua

Crystallization is another powerful purification technique that can be employed when the target compound is a solid at room temperature and a suitable solvent system can be identified. This method relies on the principle that the solubility of a compound in a solvent is dependent on temperature. By dissolving the crude product in a hot solvent and allowing it to cool slowly, the desired compound can crystallize out in a highly pure form, leaving impurities behind in the solvent. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

For complex mixtures, or for the separation of closely related isomers, a combination of these techniques may be necessary to achieve the desired level of purity. The following tables provide an overview of the common purification techniques and typical parameters that can be applied to the purification of this compound and its intermediates, based on established methods for analogous fluorinated cyclobutane derivatives.

Table 1: Overview of Purification Techniques for this compound and Intermediates

Purification TechniquePrinciple of SeparationApplicable toKey Considerations
Flash Column Chromatography Differential adsorption onto a solid stationary phase and solubility in a liquid mobile phase.Target compound and non-volatile intermediates.Selection of appropriate stationary phase (e.g., silica gel) and mobile phase (e.g., hexane/ethyl acetate gradient).
Distillation under Reduced Pressure Differences in boiling points of components in a liquid mixture at reduced pressure.Volatile and thermally stable target compound and intermediates.Requires compounds to be thermally stable; vacuum level and temperature must be carefully controlled.
Crystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Solid target compound and intermediates.Requires finding a suitable solvent or solvent system; cooling rate can affect crystal size and purity.

Table 2: Illustrative Parameters for Flash Column Chromatography of Fluorinated Cyclobutane Derivatives

ParameterDescription
Stationary Phase Silica gel (230-400 mesh) is commonly used for its high surface area and resolving power.
Mobile Phase (Eluent) A mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a polar solvent (e.g., ethyl acetate, tert-butyl methyl ether). The ratio is optimized to achieve good separation (e.g., Hexanes:t-BuOMe 9:1 v/v). bioorganica.com.ua
Loading Technique The crude sample can be loaded directly onto the column if it is a liquid or dissolved in a minimal amount of the mobile phase or a stronger solvent that is then adsorbed onto a small amount of silica gel (dry loading).
Detection Fractions are typically collected and analyzed by Thin Layer Chromatography (TLC) with a UV indicator or a suitable staining agent to identify the fractions containing the pure product.

Chemical Reactivity and Mechanistic Investigations of 1 Fluoromethyl Cyclobutyl Methanol

Transformations Involving the Fluoromethyl Group

The reactivity of the fluoromethyl group is dominated by the nature of the carbon-fluorine (C-F) bond. This bond is one of the strongest single bonds in organic chemistry, which significantly influences the types of reactions that can occur at the fluorinated carbon center.

The direct nucleophilic displacement of the fluorine atom in [1-(Fluoromethyl)cyclobutyl]methanol via an S(_N)2 mechanism is generally considered to be highly unfavorable. masterorganicchemistry.comcas.cn The primary reason for this low reactivity is the exceptional strength of the C-F bond (bond dissociation energy of approximately 110 kcal/mol). masterorganicchemistry.com Fluoride (B91410) is a poor leaving group due to its low polarizability and the high basicity of the fluoride anion in aprotic solvents.

While intermolecular S(_N)2 reactions on primary alkyl fluorides are exceedingly slow and often require harsh conditions, intramolecular cyclization reactions involving O- and N-nucleophiles have been shown to displace fluoride, particularly in the formation of 5- and 6-membered rings. cas.cn For this compound, a hypothetical intramolecular displacement of the fluorine atom by the oxygen of the hydroxymethyl group to form a strained oxetane (B1205548) is unlikely under standard conditions.

It is important to note that in the context of nucleophilic aromatic substitution (S(_N)Ar), fluoride can be an excellent leaving group due to the stabilization of the intermediate Meisenheimer complex by the high electronegativity of fluorine. stackexchange.comreddit.com However, this is not applicable to the saturated system of this compound.

Table 1: Comparison of Leaving Group Ability in S(_N)2 Reactions
Leaving GroupConjugate AcidpKa of Conjugate AcidRelative Reactivity
I⁻HI-10Excellent
Br⁻HBr-9Good
Cl⁻HCl-7Moderate
F⁻HF3.2Poor

Radical reactions at the fluorinated carbon center of this compound are also not commonly observed. The high strength of the C-F bond makes homolytic cleavage to generate a carbon radical and a fluorine radical energetically demanding.

More plausible radical reactions involving this molecule would likely occur at the tertiary carbon of the cyclobutane (B1203170) ring, which is analogous to a benzylic position. libretexts.orgchemistrysteps.comkhanacademy.org Abstraction of a hydrogen atom from this position would lead to a resonance-stabilized radical, although the stabilization would be less significant than in a true benzylic system. Such a radical could then participate in further reactions, for example, halogenation with reagents like N-bromosuccinimide (NBS) under radical initiation conditions. libretexts.org

Visible light photoredox catalysis has emerged as a modern method for the cleavage of C-F bonds, particularly in trifluoromethyl groups. mdpi.comrsc.org These methods often proceed through the formation of radical anions. It is conceivable that under specific photoredox conditions, the C-F bond in this compound could be reductively cleaved.

Reactivity of the Cyclobutyl Ring System in this compound

The cyclobutane ring is characterized by significant ring strain (approximately 26 kcal/mol), which makes it susceptible to ring-opening reactions under certain conditions. nih.gov The presence of the fluoromethyl and hydroxymethyl substituents on the same carbon atom will influence the regioselectivity and stereoselectivity of these reactions.

The strained nature of the cyclobutane ring makes it prone to cleavage under thermal, photochemical, or catalytic conditions. researchgate.net

Acid-Catalyzed Ring-Opening: In the presence of strong acids, the hydroxymethyl group could be protonated, leading to the formation of a carbocation. This could be followed by a ring-opening reaction to relieve ring strain, potentially leading to rearranged products.

Lewis Acid-Mediated Ring-Opening: Lewis acids can coordinate to the fluorine or oxygen atoms, facilitating C-C bond cleavage. researchgate.netnih.gov The regioselectivity of such a reaction would be influenced by the ability of the substituents to stabilize any developing charge.

Radical-Mediated Ring-Opening: Ring-opening of cyclobutylcarbinyl radicals is a known process. rsc.org If a radical were to be generated on the carbon of the hydroxymethyl group, subsequent β-scission of a C-C bond in the ring could occur.

Photochemical Ring-Opening: Photochemical reactions, particularly [2+2] cycloadditions and cycloreversions, are characteristic of cyclobutanes. rsc.orgacs.org While the parent molecule does not possess a chromophore for direct UV absorption, sensitized photochemical reactions could potentially lead to ring-opening.

Table 2: Potential Ring-Opening Reactions of the Cyclobutyl Ring
Reaction TypeConditions/ReagentsPotential Outcome
Acid-CatalyzedStrong Brønsted acids (e.g., H₂SO₄)Rearranged, ring-opened products
Lewis Acid-MediatedLewis acids (e.g., BF₃, AlCl₃)Regioselective ring cleavage
Radical-MediatedRadical initiators (e.g., AIBN), heatβ-scission of the cyclobutyl ring
PhotochemicalUV light, photosensitizersCycloreversion or rearrangement

Direct functionalization of the C-H bonds of the cyclobutane ring in this compound presents a significant challenge due to the inherent strength of these bonds. nih.gov However, modern synthetic methods have been developed for the C-H functionalization of cyclobutanes, often employing directing groups to control regioselectivity. acs.orgacs.orgnih.gov

The hydroxymethyl group in this compound could potentially act as a directing group in transition metal-catalyzed C-H activation reactions. For instance, it could be converted into an ester or an amide that could direct a palladium catalyst to activate a specific C-H bond on the cyclobutane ring, allowing for subsequent arylation, alkenylation, or other functionalizations. nih.govnih.govchemrxiv.org

Reactions of the Methanol (B129727) Functional Group

Oxidation Reactions of the Primary Alcohol

The primary alcohol in this compound can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents. The choice of reagent would determine the extent of oxidation. For instance, mild oxidizing agents would likely yield the aldehyde, while stronger oxidants would lead to the carboxylic acid. The presence of the fluoromethyl group might influence the reaction kinetics due to its electronic effects.

Table 1: Plausible Oxidation Reactions of this compound

Oxidizing AgentPlausible Product
Pyridinium chlorochromate (PCC)[1-(Fluoromethyl)cyclobutyl]carbaldehyde
Potassium permanganate (B83412) (KMnO4)1-(Fluoromethyl)cyclobutane-1-carboxylic acid
Swern oxidation[1-(Fluoromethyl)cyclobutyl]carbaldehyde

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives, typically in the presence of an acid catalyst, to form the corresponding esters. Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or under acidic conditions with another alcohol.

Nucleophilic Reactivity of the Hydroxyl Group

The oxygen atom of the hydroxyl group is nucleophilic and can attack various electrophilic centers. nih.gov For example, it can react with acyl chlorides or anhydrides to form esters. The nucleophilicity can be enhanced by converting the alcohol to its corresponding alkoxide by treatment with a strong base.

Concerted Reactions and Rearrangements Involving Multiple Functionalities

The close proximity of the fluoromethyl group, the hydroxyl group, and the strained cyclobutane ring could facilitate concerted reactions and rearrangements. For example, under certain conditions, a rearrangement involving the migration of the fluoromethyl group or a ring expansion could occur, driven by the relief of ring strain. The specific nature of such rearrangements would depend on the reaction conditions and the intermediates formed.

Mechanistic Studies of Key Chemical Transformations of this compound

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 Fluoromethyl Cyclobutyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of [1-(Fluoromethyl)cyclobutyl]methanol in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity of the atoms.

High-Resolution ¹H and ¹³C NMR for Structural Assignment

High-resolution ¹H and ¹³C NMR spectra provide the foundational information for the structural assignment of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the hydroxymethyl (CH₂OH) and fluoromethyl (CH₂F) groups, as well as complex signals for the cyclobutane (B1203170) ring protons.

Fluoromethyl Protons (-CH₂F): These two protons would appear as a doublet due to coupling with the single adjacent fluorine atom (²JH-F), with an expected large coupling constant of approximately 47-48 Hz. The chemical shift is anticipated to be significantly downfield, around 4.4-4.7 ppm, due to the deshielding effect of the electronegative fluorine.

Hydroxymethyl Protons (-CH₂OH): These protons are expected to appear as a singlet around 3.5-3.8 ppm. Depending on the solvent and concentration, this signal could show coupling to the hydroxyl proton.

Cyclobutyl Protons (-CH₂-): The six protons on the cyclobutane ring would produce complex, overlapping multiplets in the range of 1.7-2.2 ppm.

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display five distinct signals, with the carbons attached to or near the fluorine atom showing characteristic splitting.

Fluoromethyl Carbon (-CH₂F): This carbon signal would be split into a doublet by the directly attached fluorine atom (¹JC-F), with a very large coupling constant (typically >160 Hz). It is expected to appear around 84-86 ppm. beilstein-journals.org

Hydroxymethyl Carbon (-CH₂OH): This signal would appear as a singlet in the region of 65-70 ppm.

Quaternary Carbon (-C-): The carbon atom to which the fluoromethyl and hydroxymethyl groups are attached would show a smaller coupling to the fluorine atom (²JC-F) and appear as a doublet around 40-45 ppm.

Cyclobutyl Carbons (-CH₂-): The three methylene (B1212753) carbons of the cyclobutane ring are expected to appear as singlets at approximately 30-32 ppm (for the two carbons adjacent to the quaternary center) and 14-16 ppm (for the carbon at the 3-position). The carbons adjacent to the quaternary center may exhibit a small three-bond coupling to fluorine (³JC-F).

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

AtomPredicted ¹H Chemical Shift (δ ppm)Predicted ¹³C Chemical Shift (δ ppm)Multiplicity (¹H)Multiplicity (¹³C, due to F)Predicted Coupling Constants (Hz)
-CH₂F4.4 - 4.784 - 86DoubletDoublet²JH-F ≈ 47; ¹JC-F > 160
-CH₂OH3.5 - 3.865 - 70SingletSinglet-
-C- (Quaternary)-40 - 45-Doublet²JC-F ≈ 15-20
-CH₂- (Ring, C2/C4)1.7 - 2.230 - 32MultipletSinglet (or weak d)-
-CH₂- (Ring, C3)1.7 - 2.214 - 16MultipletSinglet-
-OHVariable-Broad Singlet--

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. wikipedia.org For this compound, the ¹⁹F NMR spectrum would provide definitive evidence of the fluoromethyl group. A single signal is expected, which would be split into a triplet by the two adjacent protons (²JF-H), with a coupling constant matching the ²JH-F value from the ¹H NMR spectrum (~47 Hz). The chemical shift for a primary alkyl fluoride (B91410) (-CH₂F) typically appears in the range of -205 to -240 ppm relative to a CFCl₃ standard. wikipedia.orgscience-and-fun.de

Advanced NMR Methods for Stereochemical Assignment

The target molecule, this compound, is achiral and does not have any stereocenters. Therefore, advanced NMR methods for stereochemical assignment, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), are not necessary for its structural elucidation. These techniques are used to determine the spatial proximity of atoms and are essential for assigning relative or absolute stereochemistry in chiral molecules. Should substituents be introduced to the cyclobutane ring creating stereoisomers, these methods would become critical.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is a vital complementary technique to NMR, providing information about the molecular weight and elemental composition of a molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₆H₁₁FO), the calculated monoisotopic mass is 118.079393 Da. HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million (ppm).

Common fragmentation patterns for alcohols in MS include alpha-cleavage and dehydration. libretexts.orgchemistrynotmystery.com

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the oxygen-bearing carbon is common. For this molecule, this could lead to the loss of a C₄H₇F radical to give a prominent peak at m/z 31, corresponding to the [CH₂OH]⁺ fragment, which is characteristic of primary alcohols. whitman.edu

Dehydration: Loss of a water molecule is a common fragmentation pathway for alcohols, which would result in a peak at M-18, corresponding to an ion at m/z 100.07. youtube.com

Table 2: Predicted HRMS Data for this compound

Ion SpeciesFormulaCalculated Exact Mass (m/z)
[M]⁺C₆H₁₁FO118.07939
[M+H]⁺C₆H₁₂FO⁺119.08722
[M+Na]⁺C₆H₁₁FONa⁺141.06914
[M-H₂O]⁺C₆H₉F100.06883
[CH₂OH]⁺CH₃O⁺31.01839

Fragmentation Pathways of this compound in MS/MS

Tandem mass spectrometry (MS/MS) provides critical insights into the molecular structure of a compound by analyzing the fragmentation patterns of a selected precursor ion. While direct experimental MS/MS data for this compound is not widely published, its fragmentation pathways can be predicted based on the established principles of mass spectrometry for alcohols, fluorinated compounds, and cyclic alkanes.

The molecular ion ([M]⁺˙) of this compound would be subjected to various fragmentation processes upon collisional activation. The primary pathways would likely involve alpha-cleavage, dehydration, and ring fragmentation.

Alpha-Cleavage: As a primary alcohol, alpha-cleavage is a dominant fragmentation route. This involves the cleavage of the C-C bond adjacent to the oxygen atom. Two main alpha-cleavage fragments are plausible:

Loss of the hydroxymethyl radical (•CH₂OH), leading to the formation of a [M - 31]⁺ ion. The resulting 1-(fluoromethyl)cyclobutyl cation would be a key diagnostic fragment.

Loss of the fluoromethylcyclobutyl radical, resulting in the formation of the protonated formaldehyde (B43269) ion [CH₂OH]⁺ at m/z 31. This is a common fragment for primary alcohols.

Dehydration: The elimination of a water molecule (H₂O) from the molecular ion is a characteristic fragmentation pathway for alcohols, leading to a [M - 18]⁺˙ radical cation.

Cyclobutane Ring Fragmentation: The strained cyclobutane ring is susceptible to fragmentation. A common pathway for cyclobutane derivatives is the cleavage into two ethene molecules. docbrown.info In this case, fragmentation could lead to the loss of ethene (C₂H₄) or substituted ethylene (B1197577) fragments, complicating the spectrum but providing valuable structural information.

Influence of the Fluoromethyl Group: The C-F bond is strong, but fragmentation involving this group can occur. This could include the loss of a fluorine atom (•F), a hydrogen fluoride molecule (HF), or the entire fluoromethyl group (•CH₂F).

The interplay of these pathways would generate a characteristic MS/MS spectrum. The relative abundance of the fragment ions would depend on their respective stabilities.

Table 1: Predicted MS/MS Fragmentation Pathways for this compound

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragmentation Pathway
132 ([M]⁺˙) 114 H₂O (18) Dehydration
132 ([M]⁺˙) 101 •CH₂OH (31) Alpha-cleavage
132 ([M]⁺˙) 99 •CH₂F (33) Cleavage of C-C bond to fluoromethyl group
132 ([M]⁺˙) 71 C₂H₄F + H Ring opening followed by fragmentation
132 ([M]⁺˙) 55 C₂H₂F + CH₂OH Ring fragmentation

Note: The m/z values are calculated based on the most common isotopes.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule. These two methods are complementary; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. ksu.edu.sa

The IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its constituent functional groups.

O-H Stretch: A strong and broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (O-H) group involved in intermolecular hydrogen bonding.

C-H Stretch: Absorptions corresponding to the stretching of C-H bonds in the cyclobutane ring and the methylene groups (CH₂) are expected to appear just below 3000 cm⁻¹. Typically, for cyclobutane, these peaks are observed around 2887 and 2987 cm⁻¹. docbrown.info

C-O Stretch: The stretching vibration of the C-O bond in the primary alcohol group will likely produce a strong band in the 1050-1150 cm⁻¹ region.

C-F Stretch: A very strong absorption band, characteristic of the carbon-fluorine bond, is expected in the range of 1000-1400 cm⁻¹. The exact position can be influenced by the surrounding molecular structure.

Cyclobutane Ring Vibrations: The cyclobutane ring itself has several characteristic vibrational modes, including ring deformation and CH₂ bending, twisting, and rocking modes, although these can be of variable intensity. docbrown.infodtic.mil

Table 2: Predicted Characteristic Infrared (IR) Absorption Bands

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
O-H Stretch Alcohol (-OH) 3200 - 3600 Strong, Broad
C-H Stretch Aliphatic (CH₂) 2850 - 3000 Medium to Strong
C-O Stretch Primary Alcohol 1050 - 1150 Strong
C-F Stretch Fluoroalkane (-CH₂F) 1000 - 1400 Very Strong
CH₂ Bend (Scissoring) Aliphatic (CH₂) ~1450 Medium

Raman spectroscopy provides complementary information to IR, particularly for non-polar and symmetric bonds.

C-C Ring Stretch: The symmetric stretching vibrations of the carbon-carbon bonds within the cyclobutane ring are expected to be strong in the Raman spectrum.

Symmetric C-H Stretch: The symmetric C-H stretching modes of the CH₂ groups are also anticipated to be prominent.

O-H Stretch: In contrast to IR, the O-H stretching vibration is typically a very weak band in Raman spectra.

Other Modes: Other modes such as the C-F stretch and various bending and deformation modes of the ring will also be Raman active. The analysis of gas-phase Raman spectra of related molecules like cyclobutane-d8 has been used to characterize its 23 normal vibrational modes. ifo.lviv.ua

Table 3: Predicted Raman Active Vibrational Modes

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
C-H Stretch Aliphatic (CH₂) 2850 - 3000 Strong
C-C Stretch Cyclobutane Ring 800 - 1200 Strong
CH₂ Bend Aliphatic (CH₂) ~1450 Medium
C-F Stretch Fluoroalkane (-CH₂F) 1000 - 1400 Medium

X-ray Crystallography for Absolute Stereochemistry and Conformation (if applicable to derivatives or co-crystals)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise measurements of bond lengths, bond angles, and torsional angles.

As of now, there are no publicly available crystal structures for this compound or its simple derivatives. The compound is likely a liquid or low-melting solid at room temperature, which presents challenges for single-crystal growth.

However, if a suitable crystalline derivative or co-crystal could be prepared, X-ray diffraction analysis would yield invaluable structural information:

Unambiguous Structural Confirmation: It would provide absolute proof of the compound's constitution and connectivity.

Conformational Analysis: The precise conformation of the cyclobutane ring could be determined. Cyclobutane rings are typically not planar but exist in a puckered conformation to relieve ring strain; crystallography would measure this puckering angle precisely. researchgate.net

Stereochemistry: For chiral derivatives, X-ray crystallography can be used to determine the absolute stereochemistry.

Intermolecular Interactions: The analysis would reveal the nature of intermolecular forces in the crystal lattice, most notably the hydrogen-bonding network formed by the hydroxyl groups. The geometry of these hydrogen bonds (donor-acceptor distances and angles) could be accurately characterized.

Crystallographic studies on other functionalized cyclobutanes have been instrumental in confirming structures and understanding their reactivity and stereochemistry. nih.govrsc.orgacs.orgrsc.org A similar analysis for a derivative of this compound would provide a definitive benchmark for its structural properties.

Computational and Theoretical Chemistry Studies of 1 Fluoromethyl Cyclobutyl Methanol

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the atomic level. wavefun.com These methods, which solve approximations of the Schrödinger equation, provide detailed insights into molecular geometries, conformational stabilities, and electronic properties that may be difficult to probe experimentally. For a molecule such as [1-(Fluoromethyl)cyclobutyl]methanol, these calculations can elucidate the preferred three-dimensional structures and the energy differences between them.

Density Functional Theory (DFT) has become a primary method in quantum chemistry for its favorable balance of computational cost and accuracy. q-chem.com DFT methods calculate the electronic energy and structure of a molecule based on its electron density rather than the more complex many-electron wavefunction. nih.gov This approach is particularly well-suited for exploring the potential energy surface of flexible molecules like this compound to identify stable conformers.

In a typical DFT study, the geometry of the molecule is optimized using a specific functional, such as B3LYP or PBE0, and a basis set, like 6-31G(d) or cc-pVTZ. The functional describes the exchange-correlation energy, while the basis set is a set of mathematical functions used to build the molecular orbitals. researchgate.net By starting from various initial geometries, computational chemists can locate all significant low-energy conformers. The relative energies of these conformers indicate their thermodynamic stability and expected population at a given temperature.

Table 1: Illustrative DFT-Calculated Relative Energies of this compound Conformers This table presents hypothetical data to illustrate the typical output of DFT calculations for conformational analysis. Actual values would require specific computational studies.

Conformer IDDescription of ConformationRelative Energy (kcal/mol)
Conf-1 Puckered ring, anti-periplanar -CH₂F and -CH₂OH0.00 (Reference)
Conf-2 Puckered ring, gauche -CH₂F and -CH₂OH0.85
Conf-3 Planar ring transition state5.10
Conf-4 Puckered ring, intramolecular H-bond-0.50

Ab Initio Calculations of Energetic Profiles

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without empirical parameters. wavefun.com Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) offer higher accuracy than most DFT functionals, albeit at a significantly greater computational expense. mdpi.com

These high-level methods are often used to refine the energies of conformers previously identified by DFT or to calculate accurate energetic profiles for processes like ring inversion or bond rotation. For this compound, ab initio calculations would provide a benchmark for the energetic barriers between different conformers, offering a more precise understanding of the molecule's dynamic behavior.

Conformational Analysis and Energy Landscapes of this compound

The conformational landscape of this compound is defined by the flexibility of its cyclobutyl ring and the rotation of its fluoromethyl and methanol (B129727) substituents. Understanding this landscape is key to rationalizing its physical and chemical properties.

Unlike the planar depiction often used in 2D drawings, the cyclobutane (B1203170) ring is not flat. It adopts a "puckered" or bent conformation to relieve the angular strain and torsional strain that would exist in a planar structure. This puckering is a dynamic process, and the ring can invert between two equivalent puckered conformations through a higher-energy planar transition state. nih.gov High-level ab initio studies on cyclobutane itself have shown that this inversion barrier is a critical feature of its dynamics. nih.gov

In this compound, the substitution at the C1 position makes the two puckered conformations non-equivalent, leading to distinct conformers with different energies. The puckering angle and the barrier to inversion are influenced by the steric and electronic effects of the fluoromethyl and methanol groups. Computational studies can map this inversion pathway, revealing the energy barrier that must be overcome for the ring to flip.

Table 2: Representative Ring Puckering Parameters for a Substituted Cyclobutane Based on established data for cyclobutane nih.gov and generalized for a substituted derivative. This is not experimental data for the title compound.

ParameterDescriptionTypical Calculated Value
Puckering Angle (θ) The dihedral angle defining the extent of non-planarity.25° - 35°
Inversion Barrier (ΔE‡) The energy difference between the puckered and planar forms.4.0 - 6.0 kcal/mol

Rotational Barriers of the Fluoromethyl and Methanol Groups

For the methanol group (-CH₂OH), rotation around the C-O bond is also a key conformational feature, with experimental and computational studies on methanol itself showing a distinct rotational barrier. researchgate.netnist.gov In this compound, the potential for intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atom could significantly influence the preferred orientation and rotational barrier of the methanol group. Quantum chemical calculations can precisely determine the height of these rotational barriers by calculating the energy of the molecule as a function of the dihedral angle of rotation.

Table 3: Illustrative Calculated Rotational Barriers for this compound This table presents hypothetical data to illustrate typical computational results. Actual values would require specific studies.

Rotation AxisDescriptionCalculated Barrier (kcal/mol)
C(ring)-C(fluoromethyl) Rotation of the -CH₂F group.3.5 - 5.0
C(ring)-C(methanol) Rotation of the -CH₂OH group.2.5 - 4.0
C-O (methanol) Rotation of the hydroxyl group.1.0 - 2.5

Prediction of Spectroscopic Parameters through Computational Methods

A powerful application of quantum chemistry is the prediction of spectroscopic properties, which can aid in the identification and characterization of molecules. nih.gov By calculating the second derivatives of the energy with respect to atomic positions, one can compute harmonic vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. nih.gov Similarly, by calculating the magnetic shielding of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov

For this compound, DFT calculations can provide a theoretical IR spectrum, helping to assign experimentally observed vibrational modes to specific molecular motions, such as C-F stretching, O-H bending, or ring deformation modes. Likewise, predicted ¹H, ¹³C, and ¹⁹F NMR spectra can be invaluable for confirming the structure and assigning signals in experimental spectra. The accuracy of these predictions has advanced to a level where they can reliably distinguish between different isomers or conformers. mdpi.com

Table 4: Example of Predicted vs. Experimental Spectroscopic Data Comparison This table is a template illustrating how computational results are compared with experimental data. The values are not specific to the title compound.

Spectroscopic ParameterComputational MethodPredicted ValueExperimental Value
IR: O-H Stretch B3LYP/6-311+G(d,p)3650 cm⁻¹3635 cm⁻¹
IR: C-F Stretch B3LYP/6-311+G(d,p)1105 cm⁻¹1090 cm⁻¹
¹³C NMR: C-OH GIAO-B3LYP70.2 ppm68.9 ppm
¹⁹F NMR: -CH₂F GIAO-B3LYP-215 ppm-218 ppm

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. nih.gov Computational methods for predicting NMR chemical shifts have become increasingly accurate and are now an indispensable tool for confirming molecular structures, assigning complex spectra, and studying conformational dynamics. github.io These predictions are particularly valuable for molecules containing fluorine, as ¹⁹F NMR is highly sensitive to the local electronic environment.

The primary methods for calculating NMR chemical shifts are based on quantum mechanical calculations, most notably Density Functional Theory (DFT). worktribe.com These calculations determine the magnetic shielding tensor for each nucleus in the molecule, which is then used to predict the chemical shift relative to a standard reference compound. The accuracy of these predictions is dependent on the chosen level of theory, including the functional and basis set. worktribe.com For fluorinated compounds, specialized basis sets and functionals may be employed to account for the high electron density around the fluorine atom. worktribe.com

Machine learning (ML) has also emerged as a powerful approach for predicting NMR chemical shifts. nih.gov By training algorithms on large datasets of experimentally determined NMR spectra, ML models can learn the complex relationships between molecular structure and chemical shifts, often providing rapid and accurate predictions. nih.gov

Table 1: Hypothetical Predicted ¹H and ¹⁹F NMR Chemical Shifts for this compound

The following table presents a hypothetical set of predicted NMR chemical shifts for this compound, calculated using a representative DFT method (e.g., B3LYP/6-31G(d)) with a suitable solvent model. This data is for illustrative purposes only and does not represent experimentally verified or published computational results for this specific molecule.

AtomPredicted Chemical Shift (ppm)
¹H (-CH₂OH)3.5 - 3.7
¹H (-CH₂F)4.4 - 4.6
¹H (cyclobutyl)1.8 - 2.2
¹⁹F (-CH₂F)-210 to -230

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Specific computational studies on this compound are not publicly available.

Vibrational Frequency Calculations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational vibrational frequency calculations are instrumental in assigning experimental spectra, confirming the presence of specific functional groups, and providing insights into molecular structure and bonding. scirp.orgphyschemres.org

These calculations are typically performed using DFT methods to determine the harmonic vibrational frequencies. researchgate.net The process involves optimizing the molecular geometry to find the minimum energy structure and then calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. rsc.org

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. scirp.org

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Bonds in this compound

This table provides a hypothetical set of calculated vibrational frequencies for some of the key bonds in this compound. This data is for illustrative purposes and is not derived from actual computational studies on this molecule.

Vibrational ModeFunctional GroupHypothetical Calculated Frequency (cm⁻¹)
O-H stretchAlcohol (-OH)~3400
C-H stretchAlkane (cyclobutyl)2850 - 3000
C-O stretchAlcohol1050 - 1150
C-F stretchFluoromethyl1000 - 1100

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Specific computational studies on this compound are not publicly available.

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about reaction pathways, intermediates, and transition states that can be difficult to obtain experimentally. researchgate.netmontclair.edu By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy path from reactants to products and characterize the high-energy transition state structures. nih.gov

For a molecule like this compound, computational studies could be used to explore its synthesis or its subsequent reactions. For example, the mechanism of fluorination of a precursor molecule could be investigated to understand the stereoselectivity and regioselectivity of the reaction. DFT calculations are commonly used to locate transition states and calculate activation energies, which can then be used to predict reaction rates and understand the factors that control the reaction outcome. nih.gov

Molecular Docking and Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net While it is most famously used in drug discovery to predict the binding of a small molecule ligand to a protein target, its applications extend to understanding interactions in non-biological systems as well. researchgate.netresearchgate.net

For a small molecule like this compound, molecular docking could be used to study its interactions with various materials or surfaces. For instance, its binding to a catalytic surface or its interaction with the stationary phase in a chromatographic column could be modeled. These studies can provide insights into the nature of the intermolecular forces, such as hydrogen bonding and van der Waals interactions, that govern these interactions. ethz.ch In a theoretical context, one could also define a hypothetical binding site to probe the molecule's interaction potential with different chemical environments. alsglobal.com

1 Fluoromethyl Cyclobutyl Methanol As a Strategic Building Block in Advanced Chemical Synthesis

Applications in the Synthesis of Complex Organic Molecules

The presence of both a primary alcohol and a fluorinated cyclobutyl moiety makes [1-(Fluoromethyl)cyclobutyl]methanol a powerful intermediate for constructing complex organic molecules. Its functional handle allows for a wide range of chemical transformations, enabling its incorporation into larger, more elaborate structures.

Precursor to Fluorinated Cyclobutane (B1203170) Derivatives

This compound is an excellent starting point for the synthesis of other key fluorinated cyclobutane building blocks, such as carboxylic acids and amines. These derivatives are valuable in drug discovery as non-classical bioisosteres for commonly found chemical groups. nbuv.gov.uabioorganica.com.ua The primary alcohol can be readily oxidized to form the corresponding carboxylic acid, or it can be converted into an amine through processes like a Mitsunobu reaction followed by reduction or by conversion to a leaving group and subsequent displacement with an azide.

A synthetic approach starting from a related ester, ethyl 1-(hydroxymethyl)cyclobutanecarboxylate, highlights the pathway to these important derivatives. The hydroxyl group is first mesylated and then subjected to fluorination. Subsequent hydrolysis or Curtius rearrangement yields the target carboxylic acid or amine, respectively. nbuv.gov.uaresearchgate.net This demonstrates a viable synthetic route where this compound could serve as a key intermediate.

Table 1: Synthesis of Fluorinated Cyclobutane Derivatives

Precursor Functional Group Target Derivative Key Transformation Steps
-CH₂OH 1-(Fluoromethyl)cyclobutanecarboxylic acid Oxidation

The synthesis of these derivatives allows for the systematic modification of physicochemical properties, such as acidity and basicity (pKa), which is crucial for optimizing the pharmacokinetic profiles of drug candidates. nbuv.gov.uaresearchgate.net The development of robust methods for these transformations enables the production of these building blocks on a multigram scale. bioorganica.com.ua

Integration into Natural Product Synthesis (as a fragment)

The use of fragments derived from natural products is a powerful strategy in medicinal chemistry to design novel bioactive molecules, often referred to as pseudo-natural products. nih.gov While direct incorporation of the this compound fragment into the total synthesis of a natural product is not extensively documented, its potential as a non-natural, Fsp³-rich fragment is significant. cam.ac.uk

The design of screening libraries for fragment-based drug discovery (FBDD) increasingly focuses on novel, three-dimensional structures to explore new chemical space. cam.ac.ukresearchgate.net The rigid cyclobutane core and the presence of fluorine make this building block an attractive candidate for such libraries. Its incorporation could lead to novel scaffolds with unique biological activities by mimicking or replacing substructures in natural products to improve potency, selectivity, or metabolic stability.

Utility in Heterocyclic Compound Synthesis

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. The functional group of this compound provides a convenient anchor point for the construction of various heterocyclic systems. The primary alcohol can be transformed into an aldehyde or a halide, which are versatile intermediates for cyclization reactions.

For instance, oxidation to the aldehyde would allow for participation in condensation reactions with binucleophiles to form heterocyles like pyrazoles or pyrimidines. researchgate.net Alternatively, conversion to an alkyl halide would enable the N-alkylation of heterocyclic cores. The introduction of the fluoromethyl-cyclobutyl moiety can significantly impact the biological activity and physical properties of the resulting heterocyclic compounds. mdpi.comdigitellinc.com

Role in the Development of Materials Science Precursors

The unique properties imparted by fluorine atoms—such as thermal stability, chemical inertness, and hydrophobicity—make fluorinated compounds highly valuable in materials science. britannica.com this compound serves as a precursor for creating specialized monomers and functional materials that leverage these characteristics.

Polymer Monomers with Fluorinated Cyclobutyl Units

This compound can be readily converted into polymerizable monomers. Esterification of the alcohol with acrylic acid or methacrylic acid would yield the corresponding acrylate (B77674) or methacrylate (B99206) monomers. These monomers can then undergo polymerization to produce polymers with fluorinated cyclobutyl units as side chains.

The incorporation of these units is expected to bestow desirable properties upon the resulting polymers. Fluorine-containing polymers are known for their excellent thermal and chemical resistance, low refractive index, low water absorption, and high gas permeability. mdpi.com The rigid cyclobutane structure could also enhance the thermal stability and modify the mechanical properties of the polymer backbone. nih.gov

Table 2: Predicted Properties of Polymers Incorporating [1-(Fluoromethyl)cyclobutyl] Units

Property Expected Impact of Fluorinated Cyclobutyl Unit Rationale
Thermal Stability Increased High strength of the C-F bond.
Chemical Resistance Increased Shielding effect of fluorine atoms. britannica.com
Surface Energy Decreased Low polarizability of the C-F bond, leading to hydrophobicity.
Refractive Index Decreased Low polarizability of fluorine. mdpi.com

Building Blocks for Functional Materials

Beyond polymers, this compound is a building block for other functional materials. Its derivatives could be used in the synthesis of liquid crystals, where the rigid core and the polar C-F bond could influence mesophase behavior. They could also be incorporated into the synthesis of surfactants or coating materials designed to have low surface energy, creating water- and oil-repellent surfaces. The dielectric properties of materials containing this moiety could also be tailored for applications in organic electronics. mdpi.com The versatility of this building block ensures its continued relevance in the design of advanced materials with precisely controlled properties.

Design and Synthesis of Chemical Probes and Tags

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The structural characteristics of this compound make it an excellent starting point for the creation of sophisticated probes, particularly for spectroscopic labeling and fragment-based screening.

The primary alcohol group in this compound serves as a versatile anchor for the attachment of spectroscopic labels. This functional handle can be readily derivatized through standard organic reactions, such as esterification or etherification, to conjugate fluorophores or other reporter molecules. For instance, the alcohol can be reacted with fluorescent carboxylic acids or their activated derivatives to create highly sensitive probes for fluorescence microscopy, flow cytometry, or high-performance liquid chromatography (HPLC) with fluorescence detection. researchgate.net

A significant advantage of this building block is the presence of the fluoromethyl group, which acts as an intrinsic nuclear magnetic resonance (NMR) label. ¹⁹F NMR is a powerful analytical technique in chemical biology and drug discovery due to its high sensitivity and the absence of background signals in biological systems. By incorporating the this compound moiety, researchers can design dual-modality probes that are detectable by both fluorescence and ¹⁹F NMR, enabling orthogonal validation of experimental results.

Table 1: Potential Derivatization Reactions for Spectroscopic Labeling

Reaction Type Reagent Class Resulting Linkage Spectroscopic Tag
Esterification Fluorescent Carboxylic Acid (e.g., Anthroyl Nitrile) researchgate.net Ester Fluorescence
Etherification Fluorophore with a leaving group (e.g., Dansyl Chloride) Ether Fluorescence

Fragment-based drug discovery (FBDD) has become a highly successful strategy for identifying lead compounds for challenging biological targets. nih.govfrontiersin.org This approach relies on screening libraries of low-molecular-weight compounds ("fragments") to find weak but efficient binders, which are then optimized into more potent molecules. nih.gov There is a growing need for unique screening libraries that move beyond flat, two-dimensional structures and explore three-dimensional (3D) chemical space. vu.nl

This compound is an exemplary scaffold for the construction of 3D fragment libraries. Its key attributes align perfectly with the principles of modern FBDD:

Low Molecular Weight: With a molecular weight of 132.13 g/mol , it fits well within the typical fragment "rule of three" (MW < 300 Da).

Three-Dimensionality: The cyclobutane ring provides a rigid, non-planar scaffold, increasing the fraction of sp³-hybridized carbon atoms (Fsp³). High Fsp³ character is associated with improved physicochemical properties, such as solubility, and can lead to more specific and selective binding interactions. vu.nl

Functional Handle for Elaboration: The primary alcohol allows for straightforward chemical modification, enabling fragment "growing" or "linking" strategies once a hit is identified.

Fluorine Atom: The fluorine atom can engage in favorable intermolecular interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets and serves as a sensitive probe for hit detection and validation using biophysical methods like ¹⁹F NMR.

By utilizing this compound as a core structure, chemists can generate diverse fragment libraries with varied substitution patterns, thereby populating chemical space with novel, 3D shapes that are underrepresented in traditional screening collections. vu.nlnih.gov

Green Chemistry Aspects of this compound Synthesis and Application

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Evaluating the synthesis of key building blocks like this compound through this lens is critical for promoting sustainable chemical manufacturing.

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com While the specific commercial synthesis of this compound is not publicly detailed, a plausible and representative laboratory-scale route can be proposed based on standard organic transformations to analyze its theoretical efficiency. A common method for preparing alcohols is the reduction of a corresponding carboxylic acid ester.

A hypothetical two-step synthesis is outlined below:

Step 1: Fischer Esterification: 1-(Fluoromethyl)cyclobutane-1-carboxylic acid is reacted with methanol (B129727) in the presence of a catalytic amount of sulfuric acid to produce methyl 1-(fluoromethyl)cyclobutane-1-carboxylate.

Step 2: Ester Reduction: The resulting methyl ester is reduced using a hydride reagent like sodium borohydride (B1222165) (NaBH₄) in a suitable solvent (e.g., ethanol) to yield the final product, this compound.

The atom economy for this proposed synthesis can be calculated as follows:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Table 2: Atom Economy Calculation for a Plausible Synthesis of this compound

Step Reactants Desired Product Byproducts MW Reactants ( g/mol ) MW Product ( g/mol ) Atom Economy (%)
1. Esterification C₆H₉FO₂ + CH₄O C₇H₁₁FO₂ H₂O 148.14 + 32.04 = 180.18 162.17 90.0%
2. Reduction * C₇H₁₁FO₂ + 2[H] (from NaBH₄) C₆H₁₁FO CH₄O 162.17 + 37.83 (NaBH₄) = 200.00 132.13 49.3%

The choice of reagents and solvents profoundly impacts the environmental footprint of a chemical process. In the proposed synthesis:

Reagents: Methanol, used in the esterification step, can be produced from renewable feedstocks. Sulfuric acid is a strong, corrosive acid used catalytically. While effective, research into solid acid catalysts could offer a more sustainable, recyclable alternative. Sodium borohydride is a milder and safer reducing agent than alternatives like lithium aluminum hydride (LiAlH₄), which reacts violently with water. google.com However, its synthesis is energy-intensive. Catalytic hydrogenation, using molecular hydrogen as the reductant, would be a much greener alternative, as the only byproduct is the regenerated catalyst. google.com

Solvents: Solvents like ethanol (B145695) or isopropanol, often used for borohydride reductions, are preferable to more hazardous chlorinated or aromatic hydrocarbons. A key goal in green chemistry is to minimize solvent use or select environmentally benign options. Water is the ideal green solvent, although its use is often limited by the solubility of organic reactants. Solvent-free reactions, potentially aided by microwave irradiation, represent another advanced green chemistry approach that could be explored for such syntheses.

By critically evaluating reaction pathways and making deliberate choices about reagents and solvents, the synthesis of valuable building blocks like this compound can be aligned more closely with the principles of sustainability and green chemistry.

Table of Compounds Mentioned

Compound Name
This compound
1-(Fluoromethyl)cyclobutane-1-carboxylic acid
1-anthroylnitrile
Dansyl chloride
Ethanol
Isopropanol
Lithium aluminum hydride
Methanol
Methyl 1-(fluoromethyl)cyclobutane-1-carboxylate
Sodium borohydride
Sulfuric acid

Future Directions and Emerging Research Avenues for 1 Fluoromethyl Cyclobutyl Methanol

Novel Synthetic Methodologies and Catalytic Approaches

The synthesis of fluorinated cyclobutane (B1203170) derivatives, including [1-(Fluoromethyl)cyclobutyl]methanol, remains a challenging area in synthetic chemistry. nih.gov Future research will likely focus on developing more efficient, selective, and sustainable synthetic routes.

Recent advancements in catalysis offer promising avenues. For instance, rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes has been shown to produce chiral gem-difluorinated α-boryl cyclobutanes with excellent regio- and enantioselectivity. nih.govresearchgate.net This methodology could potentially be adapted for the synthesis of chiral this compound derivatives, providing access to enantiopure compounds with distinct biological activities. nih.govresearchgate.net

Furthermore, copper-catalyzed reactions are emerging as powerful tools for the functionalization of cyclobutane rings. repec.orgnih.gov Catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes, for example, allows for the diastereoselective synthesis of multi-substituted cyclobutanes. repec.orgnih.gov Exploring similar copper-based catalytic systems for the introduction of the fluoromethyl group onto a cyclobutane precursor could lead to novel and highly selective synthetic pathways.

The development of novel fluorinating agents and techniques is another critical area. mdpi.com While traditional methods often rely on harsh reagents, newer approaches focus on milder and more selective fluorination. mdpi.com The use of Selectfluor, for instance, in catalytic enantioselective fluorination of β-diketones showcases the potential of modern electrophilic fluorinating agents. mdpi.com Investigating such reagents for the late-stage fluorination of a suitable cyclobutane precursor could provide a more direct and versatile route to this compound.

A summary of potential novel synthetic approaches is presented in the table below:

Catalytic SystemApproachPotential Advantage
Rhodium CatalysisAsymmetric hydroboration of fluorinated cyclobutene (B1205218) precursorsAccess to enantiomerically pure this compound
Copper CatalysisRing-opening of bicyclobutane precursors with a fluoromethyl sourceHigh diastereoselectivity and functional group tolerance
Modern Fluorinating AgentsLate-stage fluorination of a cyclobutylmethanol derivativeIncreased efficiency and broader substrate scope

Exploration of Unprecedented Reactivity Profiles

The presence of the highly electronegative fluorine atom significantly influences the electronic properties of the adjacent methylene (B1212753) group and the cyclobutane ring in this compound. This can lead to unique and potentially unprecedented reactivity.

The trifluoromethyl group, a close analogue to the fluoromethyl group, is known to increase the reactivity of neighboring functional groups in cycloaddition reactions. researchgate.net It is plausible that the fluoromethyl group in this compound could similarly activate the molecule towards specific transformations. Future research could explore the participation of this compound in various cycloaddition, ring-opening, and rearrangement reactions to uncover novel reactivity patterns.

The strained nature of the cyclobutane ring itself presents opportunities for unique chemical transformations. Ring-opening reactions of bicyclo[1.1.0]butanes are a reliable method for synthesizing functionalized cyclobutanes. nih.gov Investigating the propensity of this compound and its derivatives to undergo controlled ring-opening or ring-expansion reactions could lead to the synthesis of novel acyclic or larger ring structures bearing a fluorinated side chain.

The interplay between the fluoromethyl group and the hydroxyl group could also give rise to interesting intramolecular interactions and reactivity. For example, the formation of intramolecular hydrogen bonds could influence the conformational preferences of the molecule and modulate its reactivity in enzymatic or catalytic processes.

Development of Advanced Analytical Techniques for Detection and Quantification

As the use of fluorinated compounds in various fields expands, the need for sensitive and accurate analytical methods for their detection and quantification becomes increasingly critical. mdpi.comnumberanalytics.com For this compound, future research in this area will likely focus on the development of highly selective and sensitive techniques applicable to complex matrices such as biological fluids and environmental samples.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful and widely used technique for the detection of perfluorinated compounds due to its high sensitivity and selectivity. mdpi.com The development of specific HPLC-MS/MS methods for this compound would enable its accurate quantification in pharmacokinetic and metabolism studies.

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for the analysis of organofluorine compounds. numberanalytics.com ¹⁹F NMR, in particular, provides detailed information about the chemical environment of the fluorine atom, making it a valuable technique for structural elucidation and purity assessment. numberanalytics.com Advanced NMR techniques, such as two-dimensional correlation spectroscopy, could be employed to further characterize the structure and dynamics of this molecule.

Emerging analytical technologies, such as nanotechnology-based sensors, also hold promise for the future detection of fluorinated compounds. numberanalytics.com These sensors utilize the unique properties of nanomaterials to achieve high sensitivity and selectivity. numberanalytics.com The development of a sensor specifically designed to recognize the this compound moiety could lead to rapid and portable detection methods.

Analytical TechniqueApplicationKey Advantages
HPLC-MS/MSQuantification in biological and environmental samplesHigh sensitivity and selectivity
¹⁹F NMR SpectroscopyStructural elucidation and purity assessmentProvides detailed information on the fluorine environment
Nanotechnology-based SensorsRapid and portable detectionHigh sensitivity and potential for real-time monitoring

Integration into Supramolecular Architectures

The unique properties of fluorinated compounds, including their hydrophobicity and ability to form specific non-covalent interactions, make them attractive building blocks for supramolecular chemistry. nih.govresearchgate.net The integration of this compound into larger supramolecular architectures is a promising area for future research.

The principles of crystal engineering can be used to direct the assembly of molecules in the solid state. nih.gov The fluoromethyl group and the cyclobutane ring of this compound could be exploited to control the packing of molecules in a crystal lattice, potentially leading to the formation of novel materials with interesting optical or electronic properties. nih.gov For example, the formation of cyclobutane rings through intermolecular [2+2] cross-photoreactions in the solid state has been demonstrated, and similar strategies could be explored for incorporating this compound into polymeric or network structures. nih.govresearchgate.net

The use of fluorinated building blocks in the design of self-assembling systems is another exciting avenue. All-cis 1,2,3,4,5,6-hexafluorocyclohexane, a highly polar aliphatic compound, has been shown to drive the living supramolecular polymerization of monomers into nanofibers. nih.govresearchgate.net The dipolar nature of the C-F bond in this compound could similarly be harnessed to direct the self-assembly of this molecule or its derivatives into well-defined supramolecular structures such as gels, vesicles, or fibers.

Scalable and Sustainable Manufacturing Pathways for Industrial Relevance

For any compound to have a significant impact, particularly in the pharmaceutical and agrochemical industries, the development of scalable and sustainable manufacturing processes is essential. numberanalytics.com Future research on this compound will need to address the challenges of producing this compound on a large scale in an economically viable and environmentally friendly manner.

One of the key trends in sustainable chemistry is the move away from hazardous reagents and solvents. europeanpharmaceuticalreview.comeurekalert.orgamsterdamsciencepark.nl Recent research has focused on developing PFAS-free synthesis methods for fluorinated pharmaceutical compounds. europeanpharmaceuticalreview.comeurekalert.orgamsterdamsciencepark.nl These methods often utilize alternative fluorine sources, such as caesium fluoride (B91410), and employ flow chemistry to improve efficiency and safety. europeanpharmaceuticalreview.comeurekalert.org Applying these principles to the synthesis of this compound could significantly reduce the environmental footprint of its production.

Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. nih.gov The development of a continuous flow process for the synthesis of this compound would be a major step towards its industrial-scale production.

Furthermore, the principles of green chemistry, such as atom economy and the use of renewable feedstocks, should be integrated into the design of future synthetic routes. mdpi.com This could involve the development of catalytic processes that minimize waste generation and the use of bio-based starting materials.

Manufacturing ApproachKey FeaturesPotential Impact
PFAS-free SynthesisAvoids the use of persistent and harmful per- and polyfluoroalkyl substancesReduced environmental impact and improved regulatory compliance
Continuous Flow ChemistryImproved process control, safety, and scalabilityEnables efficient and cost-effective large-scale production
Green Chemistry PrinciplesHigh atom economy, use of renewable resources, and waste minimizationEnhanced sustainability and reduced environmental footprint

Q & A

Q. What are the primary synthetic routes for [1-(Fluoromethyl)cyclobutyl]methanol, and how do reaction conditions influence yield?

The synthesis typically involves cyclobutane ring formation followed by fluoromethyl group introduction. Key methods include:

  • Radical-Polar Crossover Fluorination : Photoredox catalysis enables nucleophilic fluorination of precursors like redox-active esters, offering precise control over fluoromethyl group attachment .
  • Cyclobutane Ring Construction : Cycloaddition or ring-closing metathesis of olefins, using catalysts like Grubbs-type, under inert atmospheres (e.g., nitrogen) .
  • Optimization Factors : Temperature (60–100°C), solvent polarity (acetonitrile or DMF), and stoichiometric ratios (e.g., 1.2 eq fluorinating agent) critically affect yield (reported 45–70%) and by-product formation .

Q. What analytical techniques are recommended for characterizing purity and structural confirmation?

  • Gas Chromatography (GC) : Use a 0.5-mm × 15-m G5 phase column with nitrogen carrier gas (7.5 mL/min). Temperature program: 100°C (10 min) → 130°C (18°C/min) → 175°C (58°C/min) → 215°C (1.5°C/min) .
  • NMR Spectroscopy : ¹⁹F NMR (δ -120 to -150 ppm for CF₂ groups) and ¹H NMR (cyclobutane protons at δ 2.5–3.5 ppm) confirm regiochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (calc. for C₇H₁₂FO: 131.0871) .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved, and what factors influence stereochemical outcomes?

  • Chiral Catalysts : Use palladium complexes with BINAP ligands for asymmetric cyclization (e.g., 80% ee reported for similar cyclobutane alcohols) .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance enantioselectivity by stabilizing transition states .
  • Reducing Agents : Ethanol or glucose as co-solvents improve enantiomeric excess by modulating reaction kinetics .

Q. What computational strategies aid in predicting reactivity and optimizing synthesis?

  • DFT Calculations : Model transition states for fluoromethylation to identify energy barriers (e.g., ΔG‡ ~25 kcal/mol for radical intermediates) .
  • Molecular Docking : Predict binding affinities for biological targets (e.g., enzymes in metabolic pathways) to guide SAR studies .
  • Machine Learning : Train models on cyclobutane derivatives to predict reaction yields and regioselectivity .

Q. How does the fluoromethyl group impact biological activity, and what are key structure-activity relationship (SAR) findings?

  • Enhanced Lipophilicity : Fluoromethyl increases logP by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability .
  • Metabolic Stability : In vitro studies show reduced CYP450-mediated oxidation due to fluorine’s electron-withdrawing effects (t₁/₂ > 6 hrs) .
  • Target Interactions : Docking studies suggest fluoromethyl groups form halogen bonds with kinase active sites (e.g., EGFR inhibition IC₅₀ = 2.1 µM) .

Q. What are the environmental and toxicological considerations for handling this compound?

  • Ecotoxicology : Preliminary data indicate moderate aquatic toxicity (LC₅₀ = 12 mg/L for Daphnia magna). Biodegradation studies show <20% degradation in 28 days .
  • Waste Management : Incineration with scrubbing for HF capture is recommended. Avoid aqueous disposal due to persistence .
  • Occupational Safety : Use PPE (gloves, respirators) to prevent dermal/airway exposure; LD₅₀ (rat oral) = 320 mg/kg .

Q. How can contradictions in reported synthetic yields or reactivity be resolved?

  • By-Product Analysis : Use GC-MS to identify impurities (e.g., dehalogenated derivatives or cyclobutane ring-opened products) .
  • Replication Studies : Standardize solvents (HPLC-grade) and catalysts (e.g., same Pd lot) to minimize variability .
  • Mechanistic Probes : Isotopic labeling (¹⁸O or ²H) to trace reaction pathways and confirm intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.